Ald-benzyl-PEG4-CH2 tBu-ester
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Overview
Description
Ald-benzyl-PEG4-CH2 tBu-ester is a polyethylene glycol (PEG) derivative featuring an aldehyde functional group. This compound is commonly used as a linker in various chemical and biological applications due to its ability to form stable yet reversible linkages. The chemical formula for this compound is C19H28O7, and it has a molecular weight of 368.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-PEG4-CH2 tBu-ester typically involves the reaction of benzyl alcohol with PEG4 and t-butyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. Quality control measures are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Ald-benzyl-PEG4-CH2 tBu-ester undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ald-benzyl-PEG4-CH2 tBu-ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ald-benzyl-PEG4-CH2 tBu-ester involves the formation of stable yet reversible linkages with various functional groups. The aldehyde group reacts with hydrazide, aminooxy, and other reactive groups to form reversible conjugates. This property is particularly useful in the development of antibody-drug conjugates (ADCs) and controlled release systems .
Comparison with Similar Compounds
Similar Compounds
- Ald-benzoylamide-PEG-CH2 acid
- Ald-benzoylamide-PEG-CH2 NHS ester
- Ald-benzyl-PEG-propargyl
- Ald-CH2-PEG-Azide
- Ald-CH2-PEG-CH2CO2tBu
Uniqueness
Ald-benzyl-PEG4-CH2 tBu-ester is unique due to its combination of an aldehyde functional group and a PEG spacer. This combination enhances its solubility and biocompatibility, making it highly effective in various applications. The reversible nature of the linkages formed by the aldehyde group also provides flexibility in experimental designs and applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O7/c1-19(2,3)26-18(21)15-24-11-10-22-8-9-23-12-13-25-17-6-4-16(14-20)5-7-17/h4-7,14H,8-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFJXASLCYCFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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